molecular formula C11H16ClNO B15263812 4-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline

4-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline

Cat. No.: B15263812
M. Wt: 213.70 g/mol
InChI Key: FSQZEPCJJMIDPE-UHFFFAOYSA-N
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Description

4-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline is an organic compound with a complex structure It is characterized by the presence of a chloro group, a methoxypropan-2-yl group, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline typically involves the reaction of 4-chloro-2-methylaniline with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or sulfonamide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Nitro or sulfonamide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline involves its interaction with specific molecular targets. The chloro and methoxypropan-2-yl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1-methoxypropan-2-yl)-3-nitrobenzene-1-sulfonamide
  • 4-chloro-N-(1-methoxypropan-2-yl)-3-nitrobenzamide
  • 3-Bromo-4-chloro-N-(1-methoxypropan-2-yl)aniline

Uniqueness

4-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline is unique due to its specific substitution pattern and the presence of both chloro and methoxypropan-2-yl groups. These structural features confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

4-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline

InChI

InChI=1S/C11H16ClNO/c1-8-6-10(12)4-5-11(8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3

InChI Key

FSQZEPCJJMIDPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(C)COC

Origin of Product

United States

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